
6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine is a compound with significant biomedical importance. It is known for its antiviral and anti-cancer properties, making it a valuable asset in the treatment of various diseases, including viral infections and cancer.
Preparation Methods
The synthesis of 6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine involves several steps. The synthetic routes typically include the formation of the purine ring followed by the attachment of the 1-deoxy-beta-d-psicofuranosyl moiety. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the purine ring, potentially modifying its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interaction with biological targets.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its interaction with various biomolecules.
Medicine: Its antiviral and anti-cancer properties make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine involves its interaction with viral and cellular DNA. The compound inhibits viral replication by interfering with DNA synthesis, thereby preventing the proliferation of viruses. In cancer cells, it disrupts DNA synthesis, leading to cell death and inhibition of tumor growth.
Comparison with Similar Compounds
6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine can be compared with other nucleoside analogs, such as:
Acyclovir: Another antiviral compound that inhibits viral DNA synthesis.
Gemcitabine: An anti-cancer drug that interferes with DNA replication.
Zidovudine: An antiretroviral medication used to treat HIV. The uniqueness of this compound lies in its dual antiviral and anti-cancer properties, making it a versatile compound in biomedical research
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-2-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-11(8(19)7(18)5(2-17)20-11)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,17-19H,2H2,1H3,(H2,12,13,14) |
InChI Key |
MXYRZDAGKTVQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C(O1)CO)O)O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


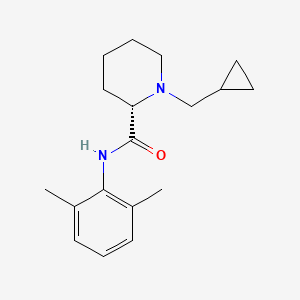
![(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester](/img/structure/B12064176.png)
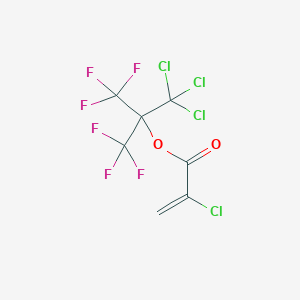

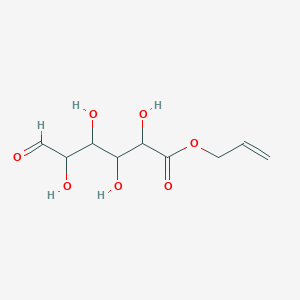
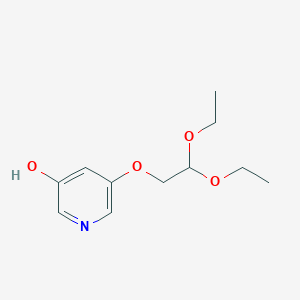
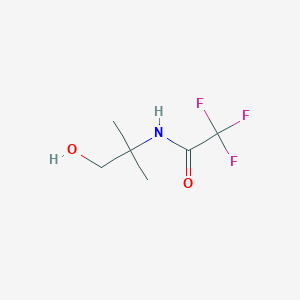
![[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)

![2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12064221.png)
![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)



